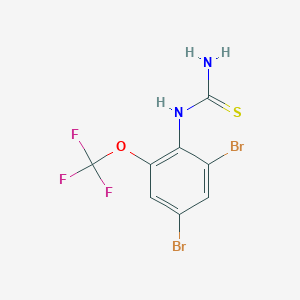
1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea is a high-purity compound with a unique molecular structure. It has a molecular weight of 394.01 g/mol and is known for its versatile potential in advanced research and development . This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea involves several steps. One common method includes the reaction of 2,4-dibromo-6-(trifluoromethoxy)aniline with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea involves its interaction with specific molecular targets. It is believed to bind to certain proteins in the cell membrane, triggering biochemical and physiological processes. The compound may also interact with hormones, leading to the activation of cellular pathways involved in its biological effects.
Comparison with Similar Compounds
1-(2,4-Dibromo-6-(trifluoromethoxy)phenyl)thiourea can be compared with other similar compounds, such as:
1-(2-(Trifluoromethoxy)phenyl)thiourea: This compound shares a similar structure but lacks the bromine atoms, resulting in different chemical properties and reactivity.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: Another related compound with distinct biological activities and applications.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and sulfur atoms, which confer unique chemical and biological properties.
Properties
CAS No. |
1303993-76-1 |
|---|---|
Molecular Formula |
C8H5Br2F3N2OS |
Molecular Weight |
394.01 g/mol |
IUPAC Name |
[2,4-dibromo-6-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H5Br2F3N2OS/c9-3-1-4(10)6(15-7(14)17)5(2-3)16-8(11,12)13/h1-2H,(H3,14,15,17) |
InChI Key |
XCTZHIPSTAOPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)NC(=S)N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


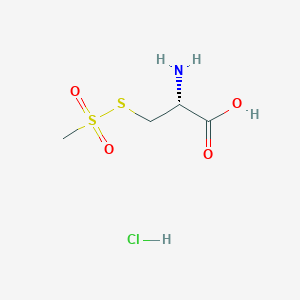
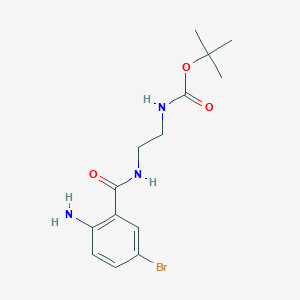
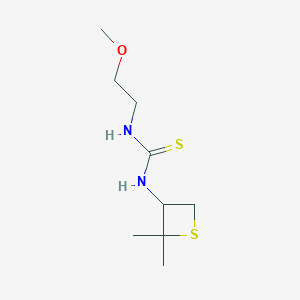

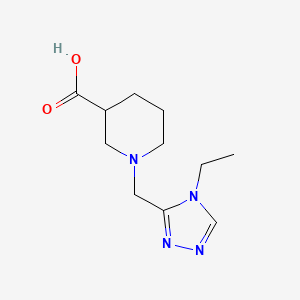
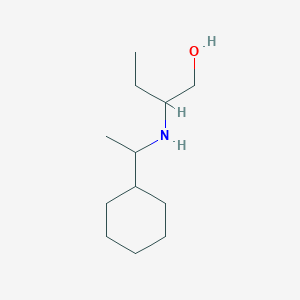
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B12999958.png)
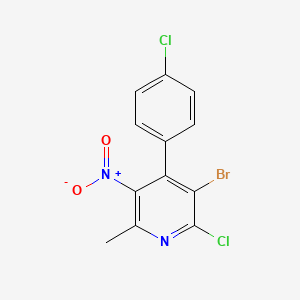
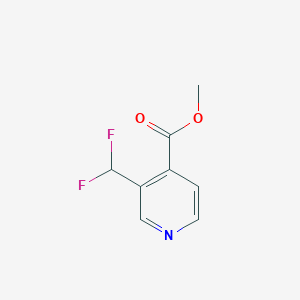
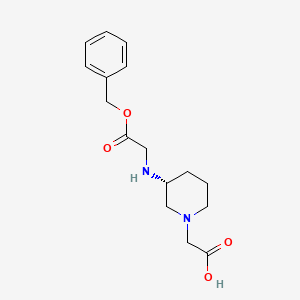
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12999987.png)
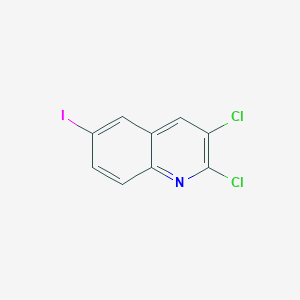

![3-Chlorobicyclo[1.1.1]pentan-1-amine](/img/structure/B13000010.png)
